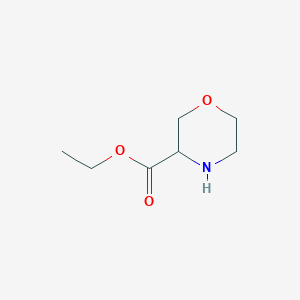Ethyl morpholine-3-carboxylate
CAS No.: 672325-37-0; 84005-98-1
Cat. No.: VC7218649
Molecular Formula: C7H13NO3
Molecular Weight: 159.185
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 672325-37-0; 84005-98-1 |
|---|---|
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.185 |
| IUPAC Name | ethyl morpholine-3-carboxylate |
| Standard InChI | InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 |
| Standard InChI Key | WQOAAQVACAHQMK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1COCCN1 |
Introduction
Structural and Chemical Identity
Ethyl morpholine-3-carboxylate exists in two primary forms: the free base and its hydrochloride salt. The free base (molecular weight: 159.18 g/mol) features a morpholine ring fused with an ethyl ester group, while the hydrochloride form (molecular weight: 195.64 g/mol) includes a chloride counterion . Key structural identifiers include:
Table 1: Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 84005-98-1 | 84005-98-1 |
| Molecular Formula | ||
| Molecular Weight (g/mol) | 159.18 | 195.64 |
| Exact Mass | 159.08954 | 195.06600 |
| PSA (Ų) | 47.56 | 47.56 |
| LogP | 0.67 | 0.67 |
The compound’s InChIKey (WQOAAQVACAHQMK-LURJTMIESA-N) and SMILES (CCOC(=O)C1COCCN1) further delineate its stereoelectronic profile.
Synthesis and Reaction Pathways
Esterification of Morpholine-3-Carboxylic Acid
The synthesis of ethyl morpholine-3-carboxylate typically involves esterification reactions between morpholine-3-carboxylic acid and ethanol. Acid catalysts (e.g., sulfuric acid) or base-mediated conditions (e.g., sodium ethoxide) facilitate nucleophilic acyl substitution, yielding the ester. Reaction parameters such as pH, temperature (50–80°C), and solvent polarity are optimized to achieve yields exceeding 85%.
Hydrochloride Salt Formation
The hydrochloride salt is synthesized by treating the free base with hydrochloric acid under anhydrous conditions. This form enhances solubility in polar solvents, making it preferable for pharmaceutical formulations .
Reactivity and Functionalization
As an ester, ethyl morpholine-3-carboxylate undergoes hydrolysis to yield morpholine-3-carboxylic acid under basic or acidic conditions. It also participates in nucleophilic substitutions at the ester carbonyl group, enabling the synthesis of amides and thioesters. For example, reaction with primary amines produces morpholine-3-carboxamides, which are pharmacologically relevant intermediates.
Industrial and Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in multicomponent reactions. For instance, its ester group participates in Pd-catalyzed cross-coupling reactions to synthesize heterocyclic compounds.
Pharmaceutical Formulations
Ethyl morpholine-3-carboxylate hydrochloride is employed in drug delivery systems due to its improved solubility. It has been utilized in synthesizing zwitterionic dendrimers for targeted gene delivery, demonstrating low cytotoxicity and high transfection efficiency.
Research Gaps and Future Directions
Despite its potential, critical gaps persist:
-
Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.
-
Mechanistic Studies: The precise molecular targets and pharmacokinetics require elucidation.
-
Synthetic Optimization: Green chemistry approaches (e.g., enzymatic catalysis) could enhance sustainability.
Future studies should prioritize in vivo efficacy trials and structure-activity relationship (SAR) analyses to refine its therapeutic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume